molecular formula C10H14ClNO B1277141 3-(4-chlorophenoxy)-N-methylpropan-1-amine CAS No. 90945-06-5

3-(4-chlorophenoxy)-N-methylpropan-1-amine

Cat. No.: B1277141
CAS No.: 90945-06-5
M. Wt: 199.68 g/mol
InChI Key: HZMWCNCPSPAYGP-UHFFFAOYSA-N
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Description

3-(4-chlorophenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone

Biochemical Analysis

Biochemical Properties

3-(4-chlorophenoxy)-N-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to modulate the activity of certain neurotransmitter receptors in the central nervous system, which can affect nerve impulse transmission . Additionally, this compound can interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission and muscle contraction . By modulating the activity of neurotransmitter receptors, this compound can alter the release and uptake of neurotransmitters, thereby affecting synaptic transmission and neuronal communication . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific neurotransmitter receptors in the central nervous system, inhibiting or activating their function . This binding can lead to changes in the conformation of the receptor, affecting its ability to interact with other signaling molecules . Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to alterations in the levels of metabolites and the overall metabolic flux . These molecular interactions are critical for understanding the compound’s pharmacological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potency . Additionally, prolonged exposure to this compound can result in changes in cellular metabolism and function, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate neurotransmitter activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of enzymes involved in neurotransmitter synthesis and degradation, leading to changes in the levels of neurotransmitters and other metabolites . Additionally, this compound can affect the overall metabolic flux, altering the balance between anabolic and catabolic processes . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes via specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . Additionally, this compound can interact with various binding proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, via targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenoxy)-N-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorophenol, which is reacted with epichlorohydrin to form 3-(4-chlorophenoxy)propan-1-ol.

    Amination: The intermediate 3-(4-chlorophenoxy)propan-1-ol is then subjected to amination using methylamine under basic conditions to yield this compound.

The reaction conditions for the amination step usually involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. Continuous flow reactors may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenoxyamines.

Scientific Research Applications

3-(4-chlorophenoxy)-N-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential use as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of other chemical compounds, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)propan-1-amine
  • 3-(4-chlorophenoxy)-N-ethylpropan-1-amine
  • 3-(4-bromophenoxy)-N-methylpropan-1-amine

Uniqueness

3-(4-chlorophenoxy)-N-methylpropan-1-amine is unique due to its specific structural features, such as the presence of a chlorophenoxy group and a methylamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMWCNCPSPAYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424701
Record name 3-(4-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90945-06-5
Record name 3-(4-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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